molecular formula C6H5BrClN B1529676 4-(Bromomethyl)-3-chloropyridine CAS No. 1157868-33-1

4-(Bromomethyl)-3-chloropyridine

Cat. No.: B1529676
CAS No.: 1157868-33-1
M. Wt: 206.47 g/mol
InChI Key: SLGAAPFLALVLSB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-chloropyridine (Molecular Formula: C₆H₅BrClN) is a halogenated pyridine derivative with a bromomethyl (-CH₂Br) group at the 4-position and a chlorine atom at the 3-position of the pyridine ring. Its hydrobromide salt form (CID: 59589407) is characterized by the SMILES string C1=CN=CC(=C1CBr)Cl and InChIKey SLGAAPFLALVLSB-UHFFFAOYSA-N . This compound is primarily used in organic synthesis as an alkylating agent or intermediate for pharmaceuticals, agrochemicals, and functional materials.

The bromomethyl group confers high reactivity in nucleophilic substitution reactions, while the chlorine atom stabilizes the aromatic ring and influences electronic properties. The compound’s molecular weight is 204.93 g/mol (hydrobromide form: 285.88 g/mol), and its structural features make it a versatile precursor for further functionalization .

Biological Activity

4-(Bromomethyl)-3-chloropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group and a chlorine atom on the pyridine ring. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several proposed mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer progression and microbial resistance.
  • Protein Interaction : It is hypothesized that this compound may interact with specific proteins, such as BCL6, which is implicated in diffuse large B-cell lymphoma (DLBCL) treatment strategies .
  • Radical Reactions : The compound may undergo free radical reactions at the benzylic position, leading to significant biochemical transformations.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against a range of pathogens.
  • Anticancer Properties : Investigations into its anticancer potential have highlighted its ability to induce cell death in cancer cell lines, particularly those expressing BCL6 .

Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysExhibited significant inhibition against bacterial strains.
AnticancerCell viability assaysInduced apoptosis in DLBCL cell lines through BCL6 degradation.
AntiviralReporter assaysShowed potential as an antiviral agent with low cytotoxicity.

Case Studies

  • Anticancer Activity : In a study focused on DLBCL, this compound was tested for its ability to degrade BCL6. The results indicated a dose-dependent reduction in cell viability, suggesting that targeting BCL6 could be an effective strategy for treating certain lymphomas .
  • Antimicrobial Efficacy : Another study evaluated the compound's antimicrobial properties against various bacterial strains. Results demonstrated that it inhibited growth effectively, supporting its potential use as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, similar to other halogenated pyridines. Its stability under physiological conditions enhances its potential for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Development

4-(Bromomethyl)-3-chloropyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable scaffold for designing new drugs targeting various diseases, including cancer and viral infections.

  • Case Study: Anticancer Agents
    Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds derived from this scaffold have shown effectiveness against multiple cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer) . The structural modifications of this compound can lead to enhanced potency and selectivity for specific biological targets.

Agrochemicals

Development of Pesticides and Herbicides

The compound's reactivity allows it to be employed in the formulation of agrochemical agents. Its structural properties enable interactions with biological targets in pests and weeds, making it an effective candidate for developing new pesticides and herbicides.

  • Case Study: Biological Activity
    Studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in pest metabolism, showcasing potential as effective agrochemical agents .

Material Science

Building Block for Advanced Materials

In material science, this compound serves as a building block for synthesizing advanced materials such as polymers and liquid crystals. Its functional groups enable the formation of various copolymers with tailored properties.

  • Table 1: Material Properties of Polymers Derived from this compound
Polymer TypePropertiesApplications
Conductive PolymersHigh electrical conductivityElectronics
Biodegradable PolymersEnvironmental friendlyPackaging
Liquid CrystalsResponsive to electric fieldsDisplays

Biological Studies

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound can be utilized in biological studies focusing on enzyme inhibition and receptor modulation. Its derivatives have been explored for their potential to inhibit specific enzymes, which may provide insights into various biological pathways.

  • Case Study: Enzyme Inhibition
    Compounds derived from this scaffold have shown promise as inhibitors for certain enzymes involved in metabolic pathways. For example, studies have reported that modifications to the bromomethyl group enhance inhibitory potency against target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-(bromomethyl)-3-chloropyridine, differing in substituent positions, additional halogens, or salt forms. Key differences in reactivity, applications, and physicochemical properties are highlighted.

4-(Bromomethyl)-2-chloropyridine hydrobromide

  • Molecular Formula : C₆H₅BrClN (same core structure, differing substituent positions).
  • Substituents : Bromomethyl at 4-position, chlorine at 2-position.
  • CAS Number : 32938-48-0 .
  • Used in similar synthetic applications but may require adjusted reaction conditions due to positional effects .

4-(Bromomethyl)-2,6-dichloropyridine

  • Molecular Formula : C₆H₄BrCl₂N.
  • Substituents : Bromomethyl at 4-position, chlorines at 2- and 6-positions.
  • CAS Number : 175204-45-2 .
  • Higher thermal stability due to increased halogenation, making it suitable for high-temperature reactions .

4-(Bromomethyl)-2-chloro-3-fluoropyridine

  • Molecular Formula : C₆H₄BrClFN.
  • Substituents : Bromomethyl at 4-position, chlorine at 2-position, fluorine at 3-position.
  • CAS Number : 1227585-77-4 .
  • Applications in medicinal chemistry for fluorinated drug candidates .

(4-Bromo-6-chloropyridin-3-yl)methanol

  • Molecular Formula: C₆H₅BrClNO.
  • Substituents : Bromo at 4-position, chloro at 6-position, hydroxymethyl at 3-position.
  • CAS Number : 1807036-97-0 .
  • Key Differences: Hydroxymethyl group (-CH₂OH) replaces bromomethyl, enabling oxidation or esterification reactions.

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) CAS Number Key Applications
This compound C₆H₅BrClN 4-Bromomethyl, 3-Cl 204.93 59589407 (CID) Pharmaceutical intermediates
4-(Bromomethyl)-2-chloropyridine C₆H₅BrClN 4-Bromomethyl, 2-Cl 204.93 32938-48-0 Agrochemical synthesis
4-(Bromomethyl)-2,6-dichloropyridine C₆H₄BrCl₂N 4-Bromomethyl, 2,6-Cl₂ 239.90 175204-45-2 High-temperature reactions
4-(Bromomethyl)-2-chloro-3-fluoropyridine C₆H₄BrClFN 4-Bromomethyl, 2-Cl, 3-F 224.46 1227585-77-4 Fluorinated drug candidates
(4-Bromo-6-chloropyridin-3-yl)methanol C₆H₅BrClNO 4-Br, 6-Cl, 3-CH₂OH 222.47 1807036-97-0 Hydroxyl functionalization

Properties

IUPAC Name

4-(bromomethyl)-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGAAPFLALVLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-chloropyridin-4-yl)methanol (700 mg, 4.9 mmol) in anhydrous chloroform (15 mL) was added dropwise a solution of phosphorus tribromide (460 μL, 4.9 mmol) in anhydrous chloroform (5 mL) at 0° C. The mixture was stirred for 8 hours at room temperature. The solid was filtered and washed with dichloromethane to afford crude 4-(bromomethyl)-3-chloropyridine, which was used for the next step without further purification; 1H NMR (400 MHz, MeOd4): δ 4.95 (s, 2H), 8.21 (d, J=6.0 Hz, 1H), 8.30 (d, J=6.0 Hz, 1H), 9.09 (s, 1H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
460 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

4-(Bromomethyl)-3-chloropyridine
4-(Bromomethyl)-3-chloropyridine
4-(Bromomethyl)-3-chloropyridine
4-(Bromomethyl)-3-chloropyridine
4-(Bromomethyl)-3-chloropyridine
4-(Bromomethyl)-3-chloropyridine

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